molecular formula C11H13NO3S B1448400 7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide CAS No. 1461715-76-3

7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide

Cat. No. B1448400
M. Wt: 239.29 g/mol
InChI Key: CPEWXXQAQCGRQD-UHFFFAOYSA-N
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Description

“7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide” is a chemical compound with the CAS number 1461715-76-3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide” is C11H13NO3S . The InChI code for the compound is 1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide” is 239.29 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Sulfonamides, incorporating the sulfonamide moiety, have been widely recognized for their medicinal significance across various therapeutic areas. This class of compounds is notable for its presence in a range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The scientific research applications of sulfonamides, including 7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide, extend into fields such as glaucoma treatment, cancer therapy, and the development of novel diagnostic tools.

Carbonic Anhydrase Inhibitors for Glaucoma Treatment

Sulfonamides have been instrumental in the development of carbonic anhydrase inhibitors for the treatment of glaucoma, a major cause of blindness globally. Research has highlighted sulfonamide-based CAIs' potential to reduce intraocular pressure by targeting specific carbonic anhydrase isoforms, demonstrating the utility of this chemical class in ocular pharmacology. Recent patents emphasize the design of novel sulfonamide CAIs with enhanced selectivity and efficacy for antiglaucoma applications (Carta et al., 2012).

Antitumor Activity and Diagnostic Tools

The antitumor potential of sulfonamides has been a focal point of recent research, with studies exploring their efficacy against various cancer types. Sulfonamides like 7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide may target tumor-associated carbonic anhydrase isoforms IX and XII, offering a therapeutic strategy for cancer treatment. This research direction underscores the importance of sulfonamides in developing selective antitumor agents and diagnostic tools for cancer imaging and therapy (Azevedo-Barbosa et al., 2020).

Novel Therapeutic Applications

Beyond their established roles, sulfonamides are being explored for novel therapeutic applications, including the treatment of neurological disorders and the development of innovative diagnostic techniques. The versatility of the sulfonamide group, capable of acting as a bioisostere for various functional groups, has paved the way for the synthesis of a diverse array of derivatives with potential medicinal applications. This research trajectory highlights the ongoing interest in expanding the therapeutic utility of sulfonamides across different medical fields (Okwuchukwu & Bandyopadhyay, 2020).

properties

IUPAC Name

7-methoxy-3,4-dihydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEWXXQAQCGRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=C2)S(=O)(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240157
Record name 2-Naphthalenesulfonamide, 3,4-dihydro-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide

CAS RN

1461715-76-3
Record name 2-Naphthalenesulfonamide, 3,4-dihydro-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonamide, 3,4-dihydro-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide
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7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide
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7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide
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7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide
Reactant of Route 5
7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide
Reactant of Route 6
7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide

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